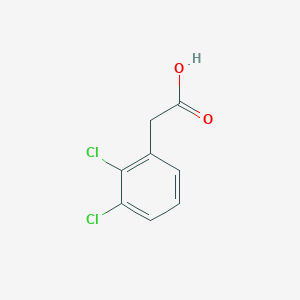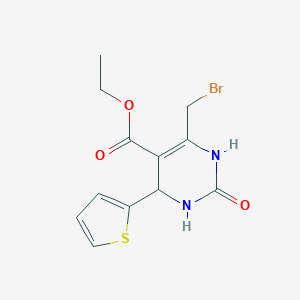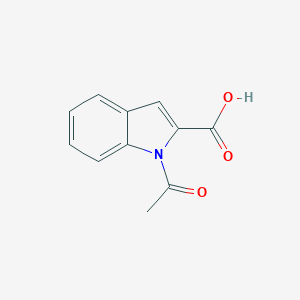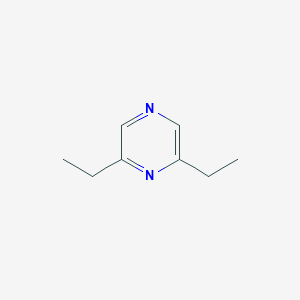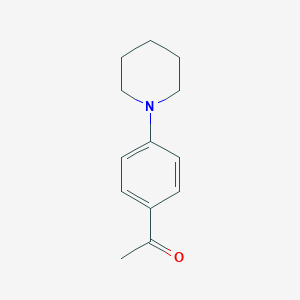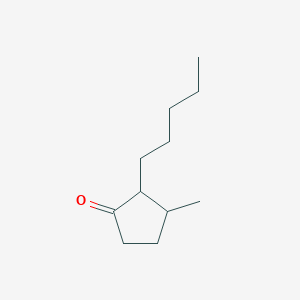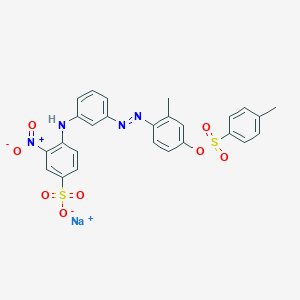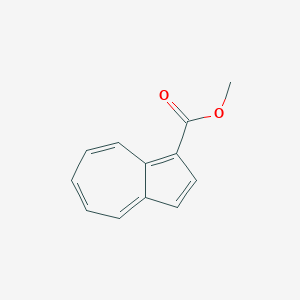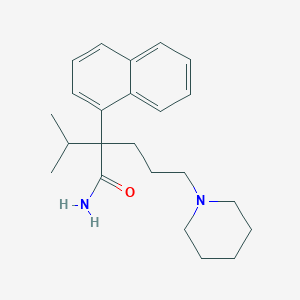
alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide, also known as SNC-80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist for the delta-opioid receptor and is used in scientific research to study the mechanisms of opioid action and the potential therapeutic applications of delta-opioid agonists.
Mecanismo De Acción
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. Activation of the delta-opioid receptor by alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide leads to the inhibition of neurotransmitter release and the modulation of pain pathways in the central nervous system.
Efectos Bioquímicos Y Fisiológicos
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide has been shown to have analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects and to modulate immune function. Additionally, alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide has been shown to have anxiolytic effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide in lab experiments is its high selectivity for the delta-opioid receptor, which allows for the study of the specific effects of delta-opioid agonists. However, one limitation of using alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental models.
Direcciones Futuras
There are several potential future directions for the study of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide and delta-opioid agonists. One area of research is the development of new delta-opioid agonists with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of the potential use of delta-opioid agonists in the treatment of chronic pain and other conditions. Additionally, the role of delta-opioid receptors in immune function and inflammation is an area of active research.
Métodos De Síntesis
The synthesis of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide involves several steps, including the reaction of 1-naphthaleneacetic acid with isopropylamine to form the corresponding amide. This amide is then reacted with 3-piperidinopropyl chloride to form the final product, alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide. The synthesis of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is used in scientific research to study the mechanisms of opioid action and the potential therapeutic applications of delta-opioid agonists. It has been shown to have analgesic effects in animal models of pain and is being investigated for its potential use in the treatment of chronic pain.
Propiedades
Número CAS |
13326-45-9 |
|---|---|
Nombre del producto |
alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide |
Fórmula molecular |
C23H32N2O |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C23H32N2O/c1-18(2)23(22(24)26,14-9-17-25-15-6-3-7-16-25)21-13-8-11-19-10-4-5-12-20(19)21/h4-5,8,10-13,18H,3,6-7,9,14-17H2,1-2H3,(H2,24,26) |
Clave InChI |
GMJGWXRKSXEJIU-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canónico |
CC(C)C(CCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Sinónimos |
α-Isopropyl-α-(3-piperidinopropyl)-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




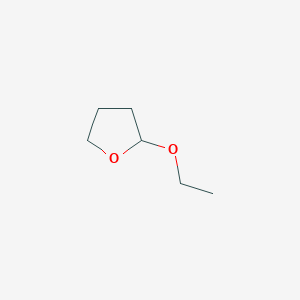
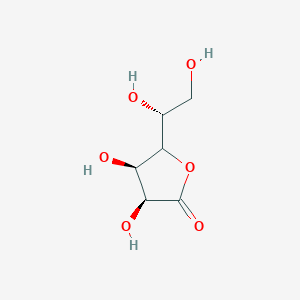

acetic acid](/img/structure/B85405.png)
